1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 61292-54-4
VCID: VC17318477
InChI: InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2
SMILES:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole

CAS No.: 61292-54-4

Cat. No.: VC17318477

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole - 61292-54-4

Specification

CAS No. 61292-54-4
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 1-(2-prop-2-ynoxyphenyl)imidazole
Standard InChI InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2
Standard InChI Key CZXXUCIWDMYADR-UHFFFAOYSA-N
Canonical SMILES C#CCOC1=CC=CC=C1N2C=CN=C2

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol. Its IUPAC name, 1-(2-prop-2-ynoxyphenyl)imidazole, reflects the propargyloxy (–O–C≡C–CH₃) substituent at the ortho position of the phenyl ring and the imidazole moiety at the first position. Key structural identifiers include:

PropertyValue
CAS No.61292-54-4
Molecular FormulaC₁₂H₁₀N₂O
Molecular Weight198.22 g/mol
SMILESC#CCOC1=CC=CC=C1N2C=CN=C2
InChIKeyCZXXUCIWDMYADR-UHFFFAOYSA-N

The propargyl group introduces sp-hybridized carbons, enhancing reactivity for click chemistry or cross-coupling reactions . The imidazole ring, with its aromaticity and nitrogen lone pairs, facilitates hydrogen bonding and π-π interactions, critical for biological activity .

Synthesis and Preparation

Synthesis typically involves multi-step routes combining nucleophilic substitution and heterocycle formation. One approach involves:

  • Propargylation of 2-hydroxyphenyl precursors: Reacting 2-hydroxyphenyl derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(prop-2-yn-1-yloxy)phenyl intermediates.

  • Imidazole ring construction: Cyclizing the intermediate with glyoxal and ammonium acetate under acidic conditions to form the imidazole core .

Alternative methods employ cross-coupling reactions, such as Sonogashira coupling, to attach the propargyl group post-imidazole formation . Yield optimization remains challenging due to steric hindrance from the ortho-substituted phenyl group, with reported yields ranging from 45–60%.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazolePhenyl vs. propargyloxy substitutionAntifungal (MIC: 4 µg/mL)
Prop-2-yn-1-yl1H-imidazole-1-carboxylateCarboxylate ester vs. phenyl linkageEnzyme inhibition (IC₅₀: 8 µM)
(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diolCyclohexene diol structureAntiparkinsonian

The propargyloxy-phenyl substitution in 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole uniquely balances lipophilicity and hydrogen-bonding capacity, enhancing target selectivity .

Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms .

  • Biological Screening: Expanding in vivo studies to validate antimicrobial and neuroprotective effects .

  • Material Science Applications: Exploiting the propargyl group for polymer cross-linking or metal-organic frameworks.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s full potential .

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